3-((2-chloro-6-fluorobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one
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Description
3-((2-chloro-6-fluorobenzyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is a useful research compound. Its molecular formula is C15H14ClFN4OS and its molecular weight is 352.81. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Triazolo-Pyrimidine Derivatives : Biagi et al. (2002) studied the synthesis of 1,2,3-triazolo[4,5-d]pyrimidines, which involved nucleophilic replacement with hydrazides to form tricyclic triazolo-pyrimidines. These compounds, including variants like 3-((2-chloro-6-fluorobenzyl)thio)-5-propyl-triazolo[4,3-a]pyrimidin-7(8H)-one, exhibit interesting chemical properties and potential for further applications (Biagi et al., 2002).
Biological and Pharmacological Applications
- Antibacterial Activity : The compound and its derivatives have shown potential in antibacterial applications. For instance, Lahmidi et al. (2019) synthesized a pyrimidine derivative with antibacterial activity against Gram-positive and Gram-negative bacteria (Lahmidi et al., 2019). Similarly, Hossain and Bhuiyan (2009) explored the antimicrobial activities of fused pyrimidine derivatives, contributing to the understanding of the compound's role in combating microbial strains (Hossain & Bhuiyan, 2009).
- Anticancer Properties : Zhang et al. (2007) discussed the synthesis of triazolopyrimidines as anticancer agents, indicating a unique mechanism of action in inhibiting tumor growth (Zhang et al., 2007).
- Affinity Towards Receptors : Betti et al. (1999) investigated the affinity of amino derivatives of triazolo-pyrimidines towards adenosine receptors, revealing the compound's potential in receptor-targeted therapies (Betti et al., 1999).
Chemical Structure and Characterization
- Crystal Structure and Spectroscopic Characterization : The compound's crystal structure and spectroscopic characteristics have been studied, as seen in the work of Mahmoud and El-Shahawi (2008), who focused on pyrimidin-2-thione derivatives and their chemical reactions (Mahmoud & El-Shahawi, 2008).
Properties
IUPAC Name |
3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14ClFN4OS/c1-2-4-9-7-13(22)18-14-19-20-15(21(9)14)23-8-10-11(16)5-3-6-12(10)17/h3,5-7H,2,4,8H2,1H3,(H,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVCBLWOJYXTSHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC2=NN=C(N12)SCC3=C(C=CC=C3Cl)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClFN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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